

application of 5-Methyl-2(5H)-furanone in flavor and fragrance chemistry

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Compound of Interest

Compound Name: 5-Methyl-2(5H)-furanone

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An Application Guide to **5-Methyl-2(5H)-furanone** in Flavor and Fragrance Chemistry

Introduction: The Subtle Power of Lactones

Within the vast palette of flavor and fragrance molecules, lactones hold a unique position, often imparting creamy, fruity, and fatty nuances that provide richness and depth. Among these, the furanone family is particularly significant, contributing powerful caramel, nutty, and savory notes. While compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) are celebrated for their potent sweet, strawberry-like character, other members of this class offer more subtle, yet equally critical, contributions.^{[1][2]} This guide focuses on **5-Methyl-2(5H)-furanone** (CAS No. 591-11-7), also known as β-Angelica lactone, a versatile ingredient whose applications are a testament to the nuanced art of flavor and fragrance creation.^[3] This document serves as a technical resource for researchers and product developers, providing in-depth protocols and application insights grounded in scientific principles.

Chemical Profile and Sensory Characteristics

5-Methyl-2(5H)-furanone is a five-membered lactone, a cyclic ester, with a methyl group at the 5-position.^[3] This structure is fundamental to its chemical behavior and sensory perception. Its stability and solubility are key considerations for its incorporation into various matrices.

Table 1: Physicochemical Properties of **5-Methyl-2(5H)-furanone**

Property	Value	Source
CAS Number	591-11-7	[3]
Molecular Formula	C ₅ H ₆ O ₂	[4]
Molecular Weight	98.10 g/mol	[3]
Appearance	Liquid	[3]
Boiling Point	209 °C	[3]
Flash Point	78.9 °C	[3]
Water Solubility	50 mg/mL (at 15 °C)	[3]

| Synonyms | β -Angelica lactone, 4-Hydroxy-2-pentenoic acid γ -lactone |[\[3\]](#) |

Sensory Profile: A Multifaceted Note

Unlike its more intensely sweet furanone cousins, **5-Methyl-2(5H)-furanone** offers a more complex and subtle profile. It is generally described as having hay-like, coumarinic, and slightly nutty or herbaceous notes. Its versatility lies in its ability to act as a blender and enhancer rather than a dominant character note. In flavor applications, it can round out savory profiles, add a toasted background note to sweet formulations, and bridge disparate flavor elements.

While specific odor threshold data for **5-Methyl-2(5H)-furanone** is not as widely published as for other furanones, the thresholds of related compounds highlight the general potency of this chemical class. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) has an odor threshold as low as 0.03 μ g/L, and sotolon's is a mere 1.7 μ g/kg in water.[\[5\]](#)[\[6\]](#) This underscores the importance of precise dosing in formulation.

Natural Occurrence and Synthesis

Furanones are widespread in nature, often formed through the Maillard reaction between sugars and amino acids during the heating of food.[\[7\]](#)[\[8\]](#) They are key aroma components in fruits like strawberries and pineapple, as well as in cooked meats, coffee, and soy sauce.[\[1\]](#)[\[9\]](#) While specific data on the widespread natural occurrence of **5-Methyl-2(5H)-furanone** is less

common, its structural relatives are well-documented products of both enzymatic pathways in plants and thermal processing in food.[6][10]

Commercially, furanones are typically produced via chemical synthesis. A common approach involves the cyclization of appropriate precursors. For example, methods have been developed for preparing hydroxylated furanones through the reaction of compounds like glyoxylic acid hydrate and propionaldehyde, followed by cyclization and distillation.[11][12] The synthesis of 2(5H)-furanone itself can be achieved through the oxidation of furfural.[13] These synthetic routes allow for the high-purity production required for food and fragrance applications.

Application in Flavor Systems

The primary role of **5-Methyl-2(5H)-furanone** in flavor chemistry is that of a modifier and complexity-enhancer. Its profile allows it to be used across a spectrum of applications.

- Savory & Meaty Flavors: In beef, chicken, or pork flavor systems, it can impart a subtle roasted or browned background note, enhancing the overall impression of cooked meat. It complements the effects of sulfur compounds and other Maillard reaction products.
- Baked Goods & Cereals: Its hay-like, slightly sweet character can enhance the toasted notes in bread, cracker, and cereal flavors. It provides a more authentic "baked" character.
- Nut & Tobacco Flavors: The nutty and coumarinic facets of its profile make it a valuable component in almond, hazelnut, and tobacco flavor formulations, where it adds depth and realism.
- Caramel & Maple Flavors: While not a primary caramel note itself, it can be used in trace amounts to modify and add complexity to caramel and maple flavors, steering them towards a more "burnt sugar" or brown character.[14]

Application in Fragrance Systems

In perfumery, **5-Methyl-2(5H)-furanone** is used more sparingly. Its profile lends itself to specific niche applications:

- Fougère and Chypre Accords: Its coumarinic, hay-like character can be used to support or modify the classic coumarin note in Fougère fragrances.

- Gourmand Fragrances: In gourmand compositions, it can introduce a subtle toasted or nutty nuance that enhances the edible impression without being overtly sweet.
- Amber and Oriental Accords: It can add a unique, warm, and slightly herbaceous complexity to rich amber and oriental fragrances.

Protocols for Application and Analysis

The following protocols are designed to provide a standardized framework for evaluating and utilizing **5-Methyl-2(5H)-furanone** in a laboratory or R&D setting.

Protocol 1: Sensory Evaluation of 5-Methyl-2(5H)-furanone

Objective: To establish the sensory profile and perceived intensity of **5-Methyl-2(5H)-furanone** at various concentrations in relevant solvents.

Causality: Different solvents are used for flavor and fragrance evaluation because they mimic the final product matrix. Propylene glycol (PG) is a common food-grade solvent, while ethanol is standard in perfumery. A concentration gradient is essential to understand how the character of the molecule changes with intensity, from trace levels to higher concentrations.

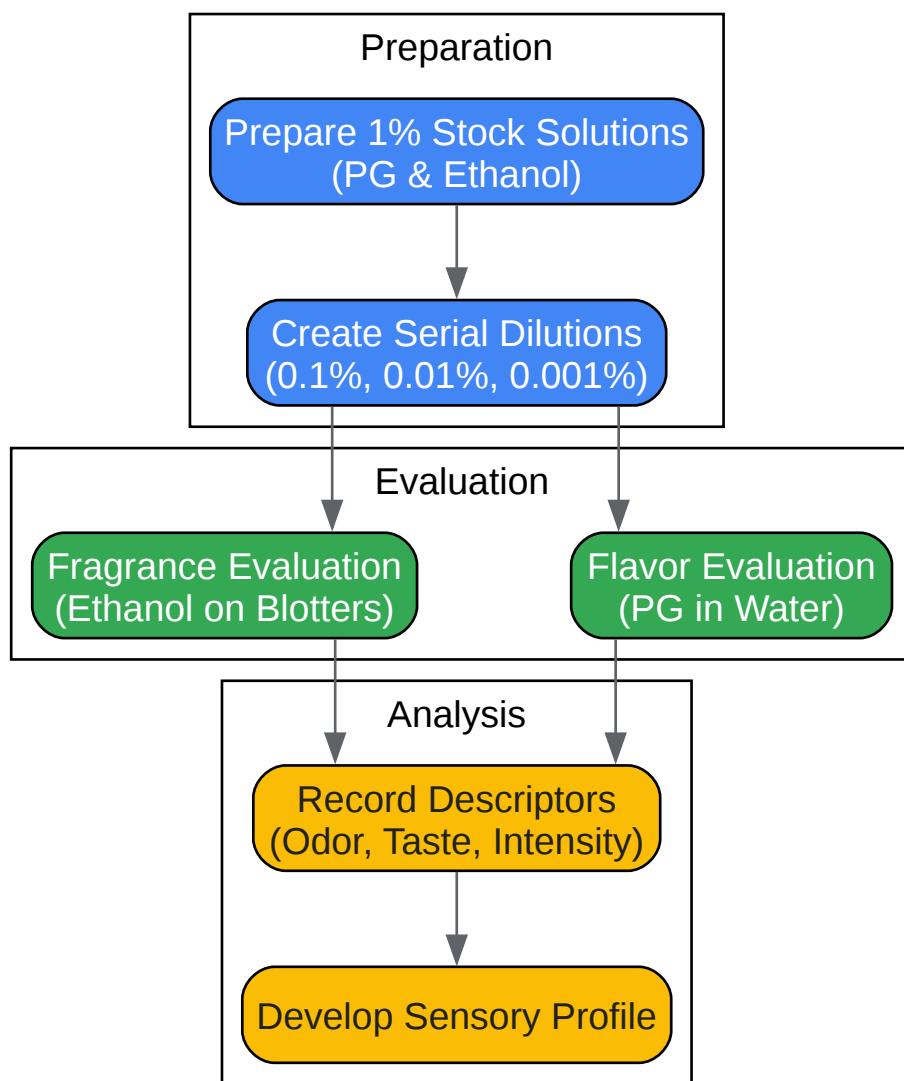
Materials:

- **5-Methyl-2(5H)-furanone** ($\geq 98\%$ purity)
- Propylene Glycol (PG), food grade
- Ethanol (200 proof, odorless)
- Glass vials with caps
- Graduated pipettes or micropipettes
- Odor-free paper blotters

Procedure:

- Stock Solution Preparation: Create a 1.0% solution of **5-Methyl-2(5H)-furanone** in both PG and ethanol. Ensure complete dissolution.
- Serial Dilution: From the 1.0% stock, prepare a series of dilutions in each solvent: 0.1%, 0.01%, and 0.001%.
- Fragrance Evaluation (Ethanol):
 - Dip a clean paper blotter into each ethanol dilution, starting with the lowest concentration.
 - Allow the solvent to evaporate for 10-15 seconds.
 - Evaluate the odor at different time points (top note, mid-note after 15 mins, dry-down after 1 hour) and record descriptors.
- Flavor Evaluation (PG):
 - Prepare aqueous solutions from the PG dilutions. For example, add 0.1 mL of the 0.01% PG solution to 100 mL of spring water to create a 1 ppm solution.
 - Taste the solutions, starting with the lowest concentration.
 - Record flavor descriptors, intensity, and any aftertaste.

Interpretation: This evaluation will provide a comprehensive profile of the material, noting how its character shifts from subtle and herbaceous at low concentrations to potentially more intense and coumarinic at higher levels.



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Caption: Workflow for sensory evaluation of an aroma chemical.

Protocol 2: Analytical Quantification by GC-MS

Objective: To accurately quantify the concentration of **5-Methyl-2(5H)-furanone** in a food or fragrance matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Causality: This method is the industry standard for analyzing volatile and semi-volatile compounds. The QuEChERS method is a streamlined and effective sample preparation technique for complex food matrices, ensuring a clean extract for analysis.[15] A non-polar

column like a DB-5ms is chosen for its robustness and excellent separation of a wide range of analytes.

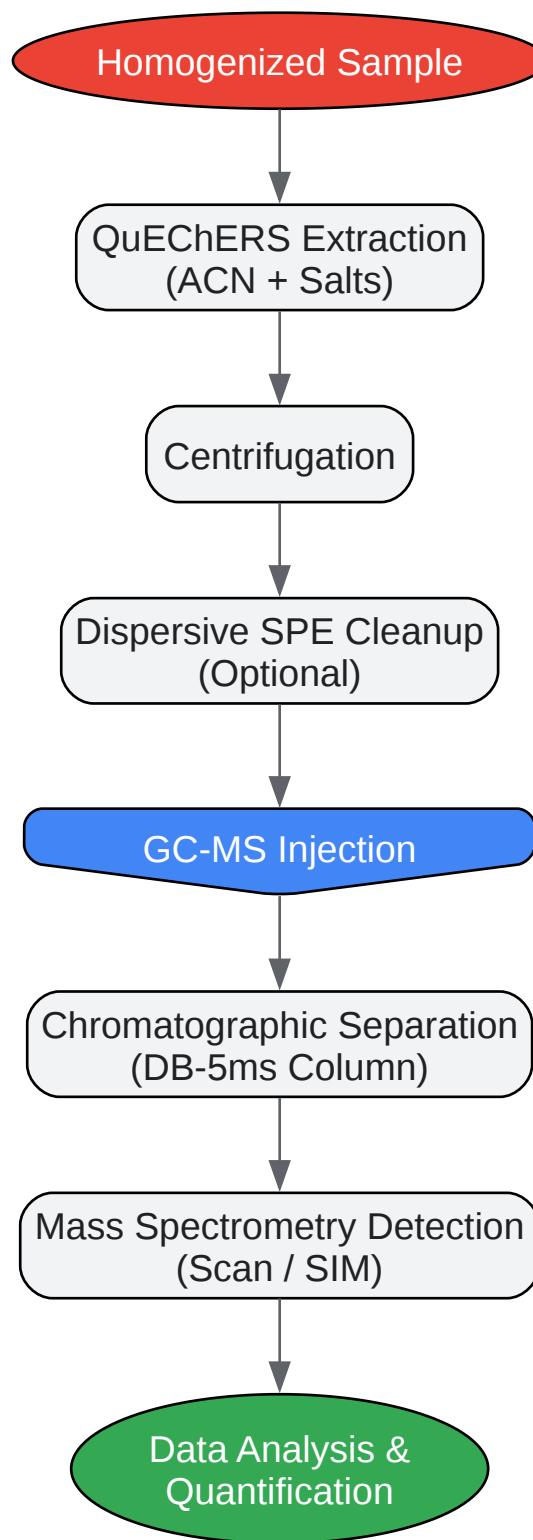
Materials:

- Sample containing **5-Methyl-2(5H)-furanone**
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- QuEChERS salts (e.g., MgSO₄, NaCl, Na₃Citrate)
- GC-MS system with a DB-5ms column (or equivalent)
- **5-Methyl-2(5H)-furanone** analytical standard
- Internal standard (e.g., deuterated analog or a compound with similar properties not present in the sample)

Procedure:

- Sample Preparation (QuEChERS):
 - Homogenize a representative portion of the sample (e.g., 4g).[15]
 - Mix with 10 mL water and 10 mL ACN in a 50 mL centrifuge tube.
 - Add QuEChERS salts, shake vigorously for 10 minutes, and centrifuge.[15]
 - Take an aliquot of the supernatant (ACN layer) for cleanup if necessary (e.g., using dSPE tubes).
 - Transfer the final extract into a GC vial.
- GC-MS Instrument Setup:
 - Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

- Carrier Gas: Helium at a constant flow of ~1.0 mL/min.
- Injection: 1 µL, splitless mode, inlet temperature 250°C.[\[15\]](#)
- Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 150°C, then ramp at 25°C/min to 280°C (hold 5 min). (This is an example program; optimization is required).
- MS Parameters: Scan mode for initial identification, then Selected Ion Monitoring (SIM) mode for quantification using characteristic ions.
- Calibration and Quantification:
 - Prepare a calibration curve using the analytical standard and internal standard in a clean solvent matrix.
 - Analyze the sample extract.
 - Quantify the concentration of **5-Methyl-2(5H)-furanone** by comparing its peak area (relative to the internal standard) against the calibration curve.



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Caption: General workflow for GC-MS analysis of a flavor compound.

Safety and Regulatory Status

5-Methyl-2(5H)-furanone is recognized as a flavoring agent by regulatory bodies. It is listed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).^[3] As with all concentrated flavor and fragrance materials, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. The Research Institute for Fragrance Materials (RIFM) and other bodies conduct safety assessments on fragrance ingredients, establishing safe use levels in various consumer product categories.^[16] ^[17] Users should always consult the material's Safety Data Sheet (SDS) for specific handling and safety information.

Conclusion

5-Methyl-2(5H)-furanone is a valuable and versatile molecule in the arsenal of flavorists and perfumers. While it may not possess the headline-grabbing potency of some of its furanone relatives, its strength lies in its subtlety and complexity. Its ability to provide warm, toasted, and coumarinic notes allows it to enhance and add realism to a wide array of savory and sweet formulations. Through careful sensory evaluation and precise analytical quantification, researchers and developers can effectively harness the nuanced character of this compound to create more sophisticated and authentic flavor and fragrance profiles.

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